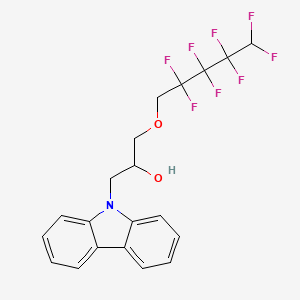
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is a complex organic compound characterized by the presence of a carbazole moiety and a highly fluorinated pentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:
Formation of Carbazole Derivative: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Pentyloxy Group: The highly fluorinated pentyloxy group is introduced via nucleophilic substitution reactions, often using fluorinated alcohols and appropriate leaving groups.
Final Coupling: The final step involves coupling the carbazole derivative with the fluorinated pentyloxy group under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The fluorinated pentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol has several scientific research applications:
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Mecanismo De Acción
The mechanism of action of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated pentyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-one: The hydroxyl group is replaced by a ketone group.
Uniqueness: 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is unique due to the combination of the carbazole core and the highly fluorinated pentyloxy group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
325695-82-7 |
|---|---|
Fórmula molecular |
C20H17F8NO2 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C20H17F8NO2/c21-17(22)19(25,26)20(27,28)18(23,24)11-31-10-12(30)9-29-15-7-3-1-5-13(15)14-6-2-4-8-16(14)29/h1-8,12,17,30H,9-11H2 |
Clave InChI |
BKQACYCBLLJVJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
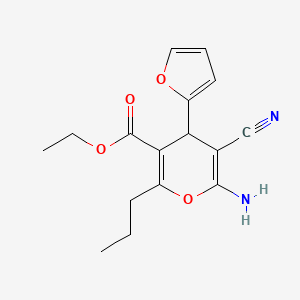
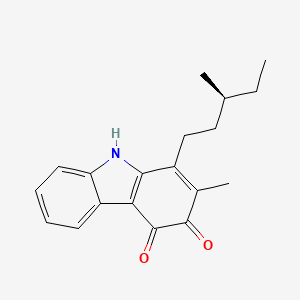
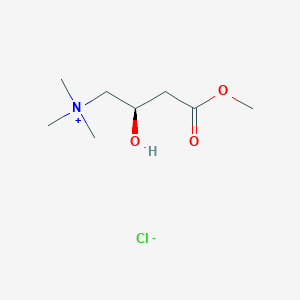
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
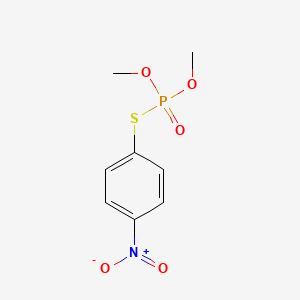
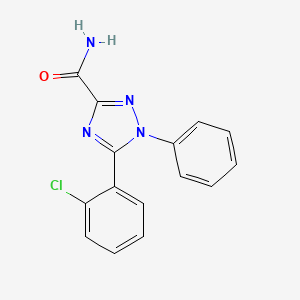
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)

